

Application Notes and Protocols for UNC5293 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC5293 is a potent, highly selective, and orally bioavailable small molecule inhibitor of MER receptor tyrosine kinase (MERTK).[1][2][3] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cancers, where its overexpression is often correlated with poor prognosis and chemoresistance.[4][5] Inhibition of MERTK signaling can lead to direct tumor cell killing and stimulation of the innate immune response, making it a promising therapeutic target.[3][5] These application notes provide detailed protocols for utilizing **UNC5293** in biochemical kinase activity assays to assess its inhibitory potential against MERTK.

Mechanism of Action

UNC5293 acts as an ATP-competitive inhibitor of MERTK. By binding to the ATP-binding pocket of the MERTK kinase domain, it prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways. This targeted inhibition allows for the precise study of MERTK function and the development of MERTK-targeted therapies.

Data Presentation Inhibitor Potency and Selectivity



UNC5293 demonstrates subnanomolar potency against MERTK and high selectivity over other kinases, including other members of the TAM family.

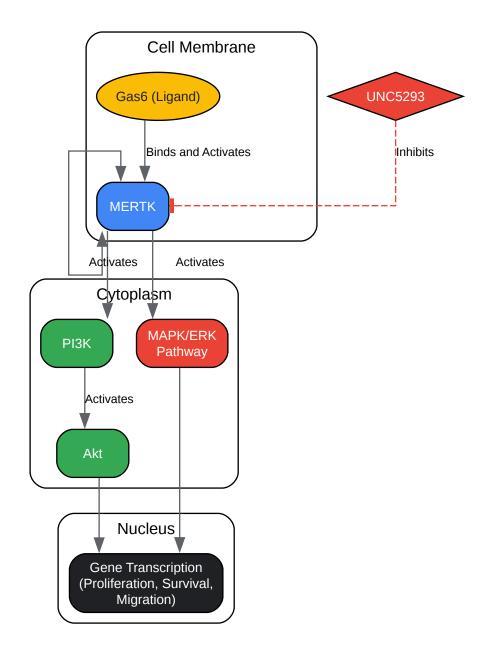
Kinase	IC50 (nM)	Ki (nM)	Reference
MERTK	0.9	0.19	[1][2]
FLT3	170	-	[1]
AxI	>45-fold selective vs MERTK	-	
Tyro3	More selective vs MERTK	-	[1]

Note: Specific IC50 values for Axl and Tyro3 were not found in the searched literature, but **UNC5293** is consistently reported to be highly selective for MERTK over these kinases.

Signaling Pathway

MERTK activation, typically initiated by its ligand Gas6, leads to autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways include the PI3K/Akt and MAPK/ERK pathways.





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MERTK Signaling Pathway and Inhibition by UNC5293.

Experimental Protocols

The following protocols describe two common methods for assessing MERTK kinase activity in a biochemical format.



Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from generalized TR-FRET kinase assay procedures and is suitable for high-throughput screening.

Materials:

- Recombinant human MERTK protein
- Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
- ATP
- UNC5293
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Stop Solution: 20 mM EDTA in TR-FRET Dilution Buffer
- Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidinconjugated acceptor fluorophore (e.g., Allophycocyanin)
- 384-well low-volume assay plates
- TR-FRET compatible plate reader

Experimental Workflow:



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TR-FRET Kinase Assay Workflow.

Procedure:



Reagent Preparation:

- Prepare a 2X working solution of recombinant MERTK in Assay Buffer.
- Prepare a 2X working solution of the biotinylated substrate and ATP in Assay Buffer. The final ATP concentration should be at or near the Km for MERTK (approximately 2.4 μM).
- Prepare serial dilutions of UNC5293 in DMSO, then dilute in Assay Buffer to a 4X final concentration.

Assay Plate Setup:

- \circ Add 5 μ L of the diluted **UNC5293** or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- \circ Add 5 μ L of the 2X MERTK solution to all wells except the negative controls (add 5 μ L of Assay Buffer instead).
- Incubate for 10-15 minutes at room temperature.

· Kinase Reaction:

- \circ Initiate the kinase reaction by adding 10 μ L of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 μ L.
- Incubate the plate for 60 minutes at room temperature.

Detection:

- Stop the reaction by adding 10 μL of Stop Solution.
- Add 10 μL of the detection reagent mix (Europium-labeled antibody and Streptavidinacceptor) to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).



- Data Analysis:
 - Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
 - Plot the TR-FRET ratio against the log of the UNC5293 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human MERTK protein
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- UNC5293
- Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
- White, opaque 96-well or 384-well assay plates
- Luminometer

Procedure:

- Kinase Reaction Setup:
 - Add 5 μL of UNC5293 dilutions or DMSO to the wells.
 - Add 10 μL of a mix containing MERTK and the peptide substrate in Assay Buffer.



- \circ Initiate the reaction by adding 10 μ L of ATP solution. The final ATP concentration should be at or near the Km of MERTK.
- Incubate at 30°C for 60 minutes.

ADP Detection:

- Add 25 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Plot the luminescence signal against the log of the UNC5293 concentration and fit to a dose-response curve to calculate the IC50.

Assay Performance Characteristics

While specific Z' factor and signal-to-background ratio data for **UNC5293** in a MERTK biochemical assay were not publicly available in the searched literature, a well-optimized kinase assay should aim for the following performance characteristics:

Parameter	Recommended Value
Z' Factor	≥ 0.5
Signal-to-Background Ratio	≥3

The Z' factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. The signal-to-background ratio compares the signal of the



uninhibited kinase reaction to the background signal (no kinase).

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal	Inactive enzyme	Use a fresh batch of recombinant MERTK; ensure proper storage conditions.
Suboptimal reagent concentrations	Optimize ATP and substrate concentrations.	
High Variability	Pipetting errors	Use calibrated pipettes; ensure proper mixing.
Plate reader settings	Optimize reader gain and integration time.	
Inconsistent IC50 Values	Compound solubility issues	Ensure UNC5293 is fully dissolved in DMSO before dilution in assay buffer.
Incorrect incubation times	Adhere strictly to the protocol's incubation times.	

Conclusion

UNC5293 is a valuable tool for studying MERTK biology and for the development of novel cancer therapeutics. The protocols provided here offer robust methods for characterizing the inhibitory activity of **UNC5293** and other potential MERTK inhibitors in a biochemical setting. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.

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- To cite this document: BenchChem. [Application Notes and Protocols for UNC5293 in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824701#unc5293-protocol-for-kinase-activity-assay]

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